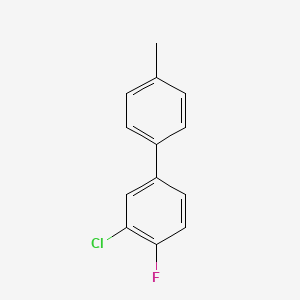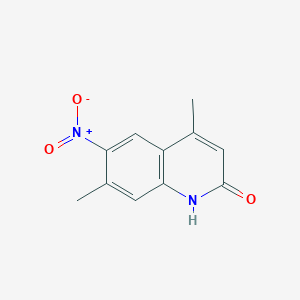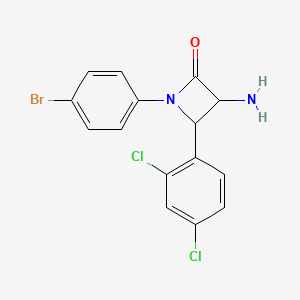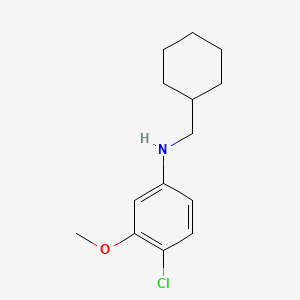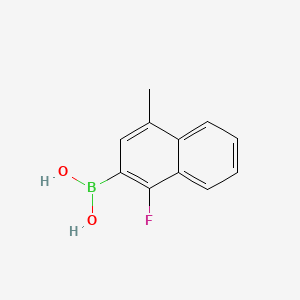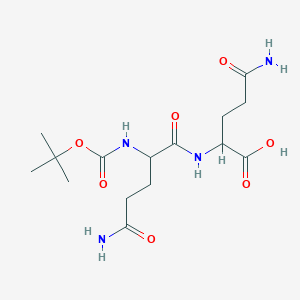
Lenalidomide-CO-PEG4-C2-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-CO-PEG4-C2-Cl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a chlorine atom. The PEG linker improves the solubility and bioavailability of the compound, while the chlorine atom can potentially enhance its binding affinity to target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-PEG4-C2-Cl involves several steps:
Preparation of Lenalidomide Precursor: The initial step involves the synthesis of lenalidomide from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione.
PEGylation: The lenalidomide precursor is then reacted with a PEG4 linker under basic conditions to form Lenalidomide-PEG4.
Chlorination: Finally, the PEGylated lenalidomide is chlorinated using thionyl chloride or another chlorinating agent to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for PEGylation and chlorination steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-CO-PEG4-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products:
Scientific Research Applications
Lenalidomide-CO-PEG4-C2-Cl has a wide range of applications in scientific research:
Mechanism of Action
Lenalidomide-CO-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex . The compound binds to cereblon, a substrate receptor of the complex, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells .
Comparison with Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
CC-122: A novel thalidomide analog with improved clinical efficacy.
Uniqueness of Lenalidomide-CO-PEG4-C2-Cl: this compound stands out due to its PEGylation, which significantly improves its solubility and bioavailability. The addition of a chlorine atom also enhances its binding affinity to target proteins, making it a more effective therapeutic agent compared to its analogs .
Properties
Molecular Formula |
C24H32ClN3O8 |
|---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H32ClN3O8/c25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)26-19-3-1-2-17-18(19)16-28(24(17)32)20-4-5-21(29)27-23(20)31/h1-3,20H,4-16H2,(H,26,30)(H,27,29,31) |
InChI Key |
KXPQRLJLWLFYOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


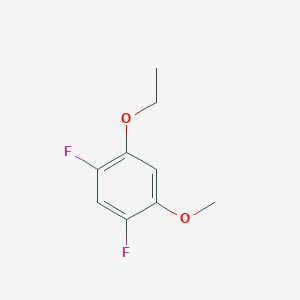
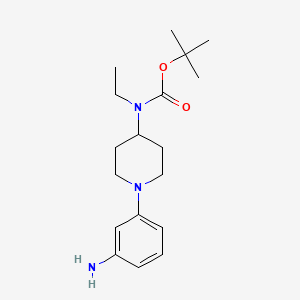
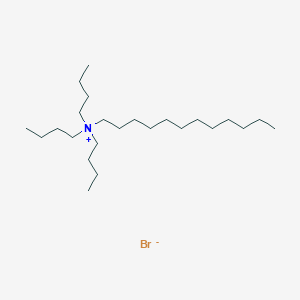

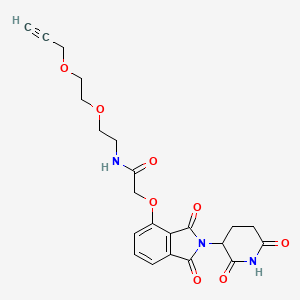
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)

